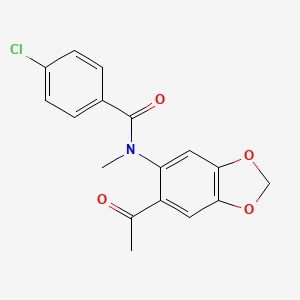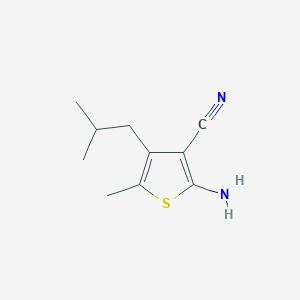
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxole ring, an acetyl group, a chloro substituent, and a methylated amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol derivatives with formaldehyde.
Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Chlorination: The acetylated benzodioxole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amidation: The final step involves the reaction of the chlorinated intermediate with N-methylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide
- N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-3-chlorobenzamide
- N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
Uniqueness
N-(6-Acetyl-2H-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent and the methylated amide group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
CAS No. |
669056-51-3 |
|---|---|
Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chloro-N-methylbenzamide |
InChI |
InChI=1S/C17H14ClNO4/c1-10(20)13-7-15-16(23-9-22-15)8-14(13)19(2)17(21)11-3-5-12(18)6-4-11/h3-8H,9H2,1-2H3 |
InChI Key |
SDMFGDRTBHFMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N(C)C(=O)C3=CC=C(C=C3)Cl)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)

![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)

![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)








